molecular formula C9H7NS2 B3326850 Cyanomethyl benzodithioate CAS No. 28740-46-7

Cyanomethyl benzodithioate

Cat. No.: B3326850
CAS No.: 28740-46-7
M. Wt: 193.3 g/mol
InChI Key: SBFVXSRJTJHHPR-UHFFFAOYSA-N
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Description

Cyanomethyl benzodithioate is a chemical compound with the molecular formula C₉H₇NS₂. It is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization. This compound is particularly useful in the synthesis of polymers with well-defined architectures and molecular weights .

Biochemical Analysis

Biochemical Properties

Cyanomethyl benzodithioate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. It acts as a RAFT agent, facilitating the controlled polymerization of methacrylates, methacrylamides, acrylates, acrylamides, and styrenes . The compound interacts with free radicals generated during the polymerization process, forming a stable intermediate that allows for precise control over the polymerization reaction. This interaction is crucial for achieving polymers with well-defined molecular weights and narrow molecular weight distributions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a RAFT agent suggests that it may influence cell function indirectly through its impact on polymer-based drug delivery systems. These systems can affect cell signaling pathways, gene expression, and cellular metabolism by delivering therapeutic agents in a controlled manner. This compound’s ability to control polymerization reactions can thus play a role in the development of advanced drug delivery systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through reversible addition-fragmentation chain transfer. The compound interacts with free radicals, forming a stable intermediate that can either propagate the polymerization reaction or terminate it. This mechanism allows for precise control over the polymerization process, enabling the synthesis of polymers with specific properties. The binding interactions with free radicals and the ability to form stable intermediates are key aspects of this compound’s molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its effectiveness as a RAFT agent may decrease over time if exposed to extreme temperatures or light. Long-term studies have shown that this compound can maintain its activity in controlled radical polymerization for extended periods, making it a reliable choice for polymer synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to polymer synthesis. It interacts with enzymes and cofactors that facilitate the polymerization process, influencing metabolic flux and metabolite levels. The compound’s ability to control radical polymerization reactions is a key aspect of its involvement in these pathways .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its role in polymer-based drug delivery systems suggests that it may be directed to specific compartments or organelles within cells. Targeting signals and post-translational modifications could play a role in directing this compound to its site of action, enhancing its effectiveness in controlled radical polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl benzodithioate can be synthesized through a reaction involving benzodithioic acid and cyanomethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl benzodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyanomethyl benzodithioate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cyanomethyl benzodithioate is unique due to its specific reactivity and efficiency in controlling polymerization processes. Its ability to form well-defined polymers with low polydispersity makes it a valuable tool in materials science and polymer chemistry .

Properties

IUPAC Name

cyanomethyl benzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFVXSRJTJHHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28740-46-7
Record name 28740-46-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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